molecular formula C12H19N3O B7526330 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7526330
M. Wt: 221.30 g/mol
InChI Key: IUMOGDFZVXYZHO-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide, also known as DMPE-CPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMPE-CPA is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) and the activation of caspases. PKC is an enzyme that is involved in various cellular processes, including cell proliferation and survival. Caspases are enzymes that play a crucial role in apoptosis, or programmed cell death. By inhibiting PKC and activating caspases, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide may induce apoptosis in cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neurons, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields of research. However, there are also limitations to its use, including its cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide research, including the exploration of its potential applications in other fields of research, such as cardiovascular disease and diabetes. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and improve its pharmacokinetic properties. Additionally, the development of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide analogs with improved potency and selectivity may lead to the discovery of new therapeutic agents.

Synthesis Methods

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide can be synthesized using different methods, including the reaction of 2-methylcyclopropanecarboxylic acid with 1,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride. Another method involves the reaction of 2-methylcyclopropanecarboxylic acid with 1,5-dimethyl-4-(2-hydroxyphenyl)-1H-pyrazole in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Both methods have been reported to yield N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide with high purity and yield.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-7-5-10(7)12(16)14-8(2)11-6-13-15(4)9(11)3/h6-8,10H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMOGDFZVXYZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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